molecular formula C12H30Si2Te B14419694 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane CAS No. 80594-86-1

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane

Cat. No.: B14419694
CAS No.: 80594-86-1
M. Wt: 358.1 g/mol
InChI Key: CAVAEBYVTLUQIF-UHFFFAOYSA-N
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Description

Bis(tert-butyldimethylsilyl) telluride is an organotellurium compound characterized by the presence of two tert-butyldimethylsilyl groups attached to a tellurium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tert-butyldimethylsilyl) telluride typically involves the reaction of tellurium with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The use of imidazole facilitates the formation of the silylating agent, which then reacts with tellurium to form the desired compound .

Industrial Production Methods

While specific industrial production methods for bis(tert-butyldimethylsilyl) telluride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyldimethylsilyl) telluride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

    Reduction: It can be reduced to elemental tellurium under specific conditions.

    Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tellurium dioxide derivatives, while reduction reactions can produce elemental tellurium.

Scientific Research Applications

Bis(tert-butyldimethylsilyl) telluride has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(tert-butyldimethylsilyl) telluride involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl groups provide steric protection, making the tellurium atom less reactive under certain conditions. This allows for selective reactions to occur, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl) telluride: Similar in structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.

    Bis(tert-butyldiphenylsilyl) telluride: Contains tert-butyldiphenylsilyl groups, offering different steric and electronic properties.

    Bis(triisopropylsilyl) telluride: Features triisopropylsilyl groups, providing increased steric hindrance.

Uniqueness

Bis(tert-butyldimethylsilyl) telluride is unique due to the specific steric and electronic effects imparted by the tert-butyldimethylsilyl groups. These effects influence the compound’s reactivity and stability, making it suitable for selective reactions and specialized applications in various fields.

Properties

CAS No.

80594-86-1

Molecular Formula

C12H30Si2Te

Molecular Weight

358.1 g/mol

IUPAC Name

tert-butyl-[tert-butyl(dimethyl)silyl]tellanyl-dimethylsilane

InChI

InChI=1S/C12H30Si2Te/c1-11(2,3)13(7,8)15-14(9,10)12(4,5)6/h1-10H3

InChI Key

CAVAEBYVTLUQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)[Te][Si](C)(C)C(C)(C)C

Origin of Product

United States

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